benzyl N-[1-(3-aminophenyl)ethyl]carbamate
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Overview
Description
Benzyl N-[1-(3-aminophenyl)ethyl]carbamate is an organic compound with the molecular formula C16H18N2O2 It is a derivative of carbamate, featuring a benzyl group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(3-aminophenyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(3-aminophenyl)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving:
- Continuous flow reactors for better control of reaction parameters
- Use of automated systems for precise addition of reagents
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(3-aminophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of benzyl N-[1-(3-nitrophenyl)ethyl]carbamate.
Reduction: Formation of benzyl N-[1-(3-aminophenyl)ethyl]amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[1-(3-aminophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[1-(3-aminophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[1-(4-aminophenyl)ethyl]carbamate
- Benzyl N-[1-(2-aminophenyl)ethyl]carbamate
- Benzyl N-[1-(3-methylphenyl)ethyl]carbamate
Uniqueness
Benzyl N-[1-(3-aminophenyl)ethyl]carbamate is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
benzyl N-[1-(3-aminophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTDCFLCCAIVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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